molecular formula C15H12N2O B13560480 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

Cat. No.: B13560480
M. Wt: 236.27 g/mol
InChI Key: KOLBVAJFUNZULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine can be achieved through several methods:

    Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.

    Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve regioselective arylation of oxazoles.

Industrial Production Methods

Industrial production of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine often employs scalable methods such as the Van Leusen oxazole synthesis due to its high yield and purity. The use of ionic liquids as solvents allows for the recycling of reaction media, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.

    Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.

    Protonation, Acylation, and Alkylation: Common reagents include acids, acyl chlorides, and alkyl halides.

Major Products

The major products formed from these reactions include substituted oxazoles and various amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine involves its interaction with microbial enzymes and proteins. The compound’s primary amine group can form covalent bonds with target molecules, disrupting their normal function. This leads to the inhibition of essential biological processes in microbes, resulting in their death .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-(2-phenylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17)

InChI Key

KOLBVAJFUNZULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(O3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.